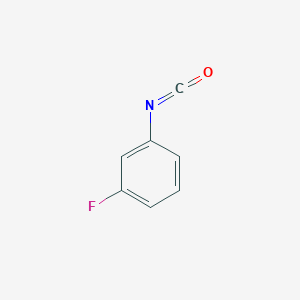

3-Fluorophenyl isocyanate

Description

Contextualization within Aryl Isocyanate Chemistry

3-Fluorophenyl isocyanate is a member of the aryl isocyanate family, a class of organic compounds characterized by an isocyanate group (–N=C=O) attached to an aromatic ring. ontosight.ai Aryl isocyanates are highly reactive electrophiles, readily engaging with a variety of nucleophiles. wikipedia.orgrsc.org This reactivity is fundamental to their widespread use in organic synthesis. Their reactions with alcohols to form urethanes and with amines to produce ureas are cornerstone transformations in the production of polyurethanes and polyureas, respectively. ontosight.aiwikipedia.org

The general reactivity of the isocyanate group is influenced by the nature of the substituent on the aromatic ring. Aryl isocyanates are typically synthesized by the phosgenation of the corresponding aniline, in this case, 3-fluoroaniline (B1664137). ontosight.ai Alternative synthesis routes for isocyanates include the Curtius rearrangement, Lossen rearrangement, and Schmidt reaction. wikipedia.org The chemistry of aryl isocyanates is a significant area of study due to their role as versatile intermediates in the synthesis of a wide range of materials and complex molecules. chinesechemsoc.org

Significance of Fluorine Substitution in Aromatic Isocyanates for Academic Inquiry

The introduction of a fluorine atom onto the aromatic ring of an aryl isocyanate, as seen in this compound, imparts unique properties that are of significant interest in academic and industrial research. ontosight.ai Fluorine is highly electronegative and its presence can significantly alter the electronic properties of the phenyl ring, thereby influencing the reactivity of the isocyanate group. This modification can affect reaction rates and the stability of the resulting products.

In polymer science, fluorinated polyurethanes synthesized from fluorinated isocyanates often exhibit enhanced thermal stability, chemical resistance, and specific optical properties compared to their non-fluorinated analogues. ontosight.ai In medicinal chemistry and drug design, the selective substitution of fluorine is a common strategy to modulate a molecule's biological activity, metabolic stability, and pharmacokinetic properties. ontosight.ainih.govnih.gov The fluorine atom in this compound makes it a valuable building block for creating advanced materials and potential pharmaceutical compounds. ontosight.aisigmaaldrich.com Research has also explored how varying fluorine substitution on the phenyl ring can influence properties like fungal resistance in wood treatment applications. swst.org

Scope and Research Focus on this compound

This compound (CAS RN: 404-71-7) is an aryl fluorinated building block primarily utilized in specialized chemical synthesis. sigmaaldrich.comscientificlabs.ie Its research applications are diverse, spanning materials science, medicinal chemistry, and agrochemical research. atomfair.com A significant area of focus is its use as a monomer or modifying agent in the synthesis of fluorinated polymers, such as polyurethanes, to create materials with enhanced properties. ontosight.ai

In the field of medicinal chemistry, it serves as a key intermediate. For example, it has been used in the synthesis of the antibiotic linezolid (B1675486) and in the preparation of substituted 6-ureidopurines. sigmaaldrich.comscientificlabs.ie Another documented application is its reaction with tert-butyl (6-aminohexyl)carbamate to form tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, a framework for preparing unsymmetrical diureas which are of interest as potential inhibitors of enzymes like soluble epoxide hydrolase. mdpi.com The compound's reactivity makes it a versatile tool for researchers aiming to introduce a fluorinated phenyl group into a target molecule. atomfair.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FNO | nih.govscbt.com |

| Molecular Weight | 137.11 g/mol | sigmaaldrich.comnih.govsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | sigmaaldrich.comtcichemicals.com |

| Density | 1.201 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.514 | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 404-71-7 | sigmaaldrich.comnih.gov |

| IUPAC Name | 1-fluoro-3-isocyanatobenzene | nih.govthermofisher.com |

Table 2: Selected Research Applications of this compound

| Research Area | Application | Key Findings/Significance | Source(s) |

| Pharmaceutical Synthesis | Synthesis of Linezolid | Used as a building block in the synthesis of this oxazolidinone antibiotic. | sigmaaldrich.comscientificlabs.ie |

| Pharmaceutical Synthesis | Preparation of substituted 6-ureidopurines | Employed to create 6(N²-3-fluorophenyl)ureidopurine, demonstrating its utility in synthesizing purine (B94841) derivatives. | sigmaaldrich.comscientificlabs.ie |

| Medicinal Chemistry | Synthesis of urea (B33335) derivatives | Reacted with a Boc-protected diamine to form a precursor for unsymmetrical diureas, which are investigated as enzyme inhibitors. | mdpi.com |

| Polymer Chemistry | Monomer for fluorinated polyurethanes | Used to produce polyurethanes with potentially improved thermal stability and chemical resistance. | ontosight.ai |

| Materials Science | Development of advanced materials | Utilized in creating materials with specific properties, such as specialized coatings. | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKWVZGZRYDACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193403 | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-71-7 | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQY8BHX3TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Fluorophenyl Isocyanate and Its Precursors

Phosgenation Routes for Aryl Isocyanate Synthesis

Phosgenation remains a major industrial method for producing isocyanates due to its efficiency and high yields. acs.org This process can be categorized into direct and salt phosgenation methods. acs.org

The most direct and common synthesis of 3-fluorophenyl isocyanate involves the reaction of its precursor, 3-fluoroaniline (B1664137), with phosgene (B1210022). ontosight.ai This reaction is typically carried out in an inert solvent. The process proceeds through the formation of an intermediate carbamoyl (B1232498) chloride, which is then thermally decomposed to yield the isocyanate and hydrogen chloride. acs.orgontosight.ai

The general reaction is as follows:

R-NH₂ + COCl₂ → R-NCO + 2HCl

Where R represents the 3-fluorophenyl group.

This method, while effective, necessitates stringent safety protocols due to the hazardous nature of phosgene. ontosight.ai

To mitigate the risks associated with gaseous phosgene, a solid and therefore safer alternative, triphosgene (B27547) (bis(trichloromethyl) carbonate), is often employed in laboratory-scale syntheses. mdpi.com Triphosgene acts as a phosgene equivalent, decomposing in the presence of a tertiary amine to generate phosgene in situ. This method allows for the conversion of amines, such as 3-fluoroaniline, into their corresponding isocyanates under milder conditions than direct phosgenation.

| Reagent | Role | Advantage |

| Triphosgene | Phosgene equivalent | Solid, safer to handle than gaseous phosgene |

| Tertiary Amine (e.g., Triethylamine) | Base | Facilitates the in situ generation of phosgene |

This approach is particularly useful for preparing various isocyanates, including those derived from amino acid esters.

Alternative and Emerging Synthetic Approaches for Aryl Isocyanates

The significant drawbacks of phosgene-based methods have spurred the development of numerous alternative synthetic strategies for aryl isocyanates. These methods often focus on avoiding highly toxic reagents and may involve catalytic processes.

One of the most explored phosgene-free routes involves the thermal decomposition of carbamates. These carbamate (B1207046) precursors can be synthesized through various methods, including:

Reductive Carbonylation of Nitroaromatics: Nitroarenes can be converted to aryl isocyanates in a palladium-catalyzed reaction. This process avoids the handling of highly reactive amines.

Reaction of Amines with Dialkyl Carbonates: The reaction of amines with compounds like dimethyl carbonate, often in the presence of a catalyst, can yield carbamates which are then pyrolyzed to isocyanates. google.com

From Urea (B33335) Derivatives: Aryl ureas can be converted to carbamates through alcoholysis, which can then be decomposed to the desired isocyanate. researchgate.net This approach utilizes urea as a safer alternative to phosgene. researchgate.net

Using Carbon Dioxide: Direct synthesis from amines and CO2 is a highly attractive green alternative. This can be achieved through the dehydration of carbamic acids formed from the amine and CO2.

The following table summarizes some of the key non-phosgene routes to aryl isocyanates:

| Starting Material | Key Reagents/Process | Intermediate | Advantage |

| Nitroarenes | CO, Palladium catalyst | Carbamate/Urea | Avoids handling of amines |

| Amines | Dialkyl Carbonates | Carbamate | Phosgene-free |

| Ureas | Alcohols, Catalyst | Carbamate | Utilizes a safer C1 source |

| Amines | Carbon Dioxide, Dehydrating agent | Carbamic Acid | Utilizes a renewable feedstock |

Green Chemistry Considerations in Isocyanate Synthesis Research

The principles of green chemistry are increasingly influencing the research and development of isocyanate synthesis. The primary driver is the replacement of phosgene with less hazardous alternatives. mdpi.comresearchgate.net The use of carbon dioxide as a C1 source is a particularly promising green strategy as it utilizes a renewable and non-toxic feedstock. mdpi.com

Catalysis plays a crucial role in many of these greener routes, enabling reactions to proceed under milder conditions and with higher selectivity, thereby reducing energy consumption and waste generation. For instance, the development of efficient catalysts for the synthesis of carbamates from CO2 and amines is an active area of research. mdpi.com Furthermore, the use of safer solvents and the development of processes with higher atom economy are key considerations in making isocyanate production more sustainable.

Reactivity and Mechanistic Studies of 3 Fluorophenyl Isocyanate

Nucleophilic Addition Reactions

The electron-deficient carbon atom of the isocyanate group in 3-fluorophenyl isocyanate is highly susceptible to attack by nucleophiles. This reactivity is the basis for the formation of a wide array of derivatives, including ureas, carbamates, and thioureas.

The reaction between this compound and primary or secondary amines is a direct and efficient method for the synthesis of N,N'-disubstituted urea (B33335) derivatives. beilstein-journals.org This nucleophilic addition reaction proceeds readily, often at room temperature and without the need for a catalyst, by adding the isocyanate to a solution of the amine. commonorganicchemistry.com The amine's nitrogen atom attacks the isocyanate's central carbon, followed by a proton transfer to yield the stable urea linkage. nih.gov

This method is a cornerstone in the synthesis of compounds with significant biological activity. For instance, diaryl ureas are a class of compounds known for their potential as kinase inhibitors in cancer therapy. asianpubs.orgresearchgate.net The synthesis involves reacting an appropriate aryl amine with an aryl isocyanate. asianpubs.org

Table 1: Synthesis of Urea Derivatives from this compound and Various Amines

| Amine Reactant | Resulting Urea Derivative | Reaction Conditions | Yield (%) |

| Aniline | 1-(3-Fluorophenyl)-3-phenylurea | Dichloromethane (DCM), Room Temp. | >95% |

| Benzylamine | 1-Benzyl-3-(3-fluorophenyl)urea | Tetrahydrofuran (THF), Room Temp. | High |

| 4-Isopropylaniline | 1-(3-Fluorophenyl)-3-(4-isopropylphenyl)urea | Water, Room Temp. | >90% rsc.org |

| o-Phenylenediamine | N-(2-aminophenyl)-N'-(3-fluorophenyl)urea | Dichloromethane (DCM), Room Temp. | 95% |

Note: Yields and conditions are representative and can vary based on the specific literature procedure.

Reaction with Alcohols to Form Carbamate (B1207046) Derivatives

In a similar fashion to amines, alcohols react with this compound to form carbamate (urethane) derivatives. nih.gov The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. This reaction is fundamental in polyurethane chemistry and is often catalyzed to proceed efficiently, especially with less reactive alcohols like tertiary alcohols. cdnsciencepub.comrsc.org

Various catalysts can be employed, including organotin compounds and tertiary amines, which increase the rate of carbamylation. google.comresearchgate.net The choice of catalyst can be crucial for achieving high yields and preventing side reactions. rsc.org The reaction provides a pathway to important carbamate-containing molecules, which are used as protecting groups in organic synthesis and are present in many pharmaceuticals. nih.govmit.edu

Table 2: Synthesis of Carbamate Derivatives from this compound

| Alcohol Reactant | Resulting Carbamate Derivative | Catalyst | Typical Yield |

| Methanol | Methyl (3-fluorophenyl)carbamate | None/Tertiary Amine | High |

| tert-Butanol | tert-Butyl (3-fluorophenyl)carbamate | Organotin Catalyst cdnsciencepub.com | Moderate to High |

| Benzyl Alcohol | Benzyl (3-fluorophenyl)carbamate | Palladium-based mit.edu | Good |

| Phenol | Phenyl (3-fluorophenyl)carbamate | Base Catalyst rsc.org | Good |

Note: Yields are generalized from typical isocyanate-alcohol reactions and may vary for the specific 3-fluorophenyl substrate.

Formation of Thiourea (B124793) Derivatives via Isothiocyanate Intermediates

The synthesis of thioureas from isocyanates is typically an indirect process. The isocyanate is first converted into the corresponding isothiocyanate, which then reacts with an amine to form the thiourea. nih.gov A common method for this conversion involves reacting the isocyanate with a thiocarbonyl transfer reagent.

Alternatively, a one-pot synthesis can sometimes be achieved. The reaction of an amine with carbon disulfide generates a dithiocarbamate (B8719985) salt, which can then be treated to yield an isothiocyanate in situ. This intermediate then reacts with another amine molecule to produce the thiourea derivative. nih.gov The direct reaction of this compound with a sulfur source and an amine provides a pathway to N-(3-fluorophenyl)thiourea derivatives, which are investigated for their biological activities. nih.gov

The reaction of a pre-formed isothiocyanate with an amine is a straightforward and high-yielding "click-type" reaction, often performed under solvent-free mechanochemical conditions or in solvents like dichloromethane. nih.govnih.gov

Table 3: Representative Synthesis of Thiourea Derivatives

| Isothiocyanate Reactant | Amine Reactant | Resulting Thiourea Derivative | Reaction Conditions |

| 3-Fluorophenyl isothiocyanate | Aniline | 1-(3-Fluorophenyl)-3-phenylthiourea | Dichloromethane, Room Temp. |

| 3-Fluorophenyl isothiocyanate | Piperazine (B1678402) | 1-(3-Fluorophenyl)-4-substituted-piperazine-1-carbothioamide | Dichloromethane, Room Temp. nih.gov |

Note: This table assumes the prior formation of 3-fluorophenyl isothiocyanate.

Cycloaddition and Heterocycle Formation Reactions

Beyond simple additions, this compound is a valuable precursor for constructing more complex heterocyclic systems through reactions like the aza-Wittig reaction and subsequent cycloadditions.

The aza-Wittig reaction of this compound with iminophosphoranes provides a powerful method for synthesizing various nitrogen-containing heterocycles. In this reaction, the isocyanate reacts with the iminophosphorane to form a carbodiimide (B86325) intermediate. This intermediate can then undergo intramolecular cyclization, often through nucleophilic attack from a tethered functional group, to yield heterocycles such as azoles (e.g., benzimidazoles, triazoles) and azines (e.g., quinazolinones). The specific heterocycle formed depends on the structure of the iminophosphorane precursor.

A more sophisticated application of the aza-Wittig reaction involves multi-component sequences. A key strategy for synthesizing highly substituted pyridines involves the in-situ generation of an aza-diene from this compound. researchgate.net This is typically achieved by reacting the isocyanate with a vinyl- or allenyl-substituted iminophosphorane. The resulting aza-diene, containing the 3-fluorophenyl moiety, can then participate in an inverse-electron-demand Diels–Alder reaction with a suitable dienophile (e.g., an alkyne or an enamine). This sequence allows for the rapid assembly of complex pyridine (B92270) rings in a single pot, incorporating the 3-fluorophenyl group at a specific position on the newly formed heterocycle. researchgate.net

Derivatization Strategies and Synthesis of Advanced Architectures

Design and Synthesis of Unsymmetrical Diureas and Carbamates

The primary reactions of 3-fluorophenyl isocyanate involve nucleophilic addition to the isocyanate carbon, leading to the formation of stable urea (B33335) and carbamate (B1207046) linkages. These reactions are fundamental in constructing more elaborate molecules.

Unsymmetrical Ureas: The reaction of this compound with primary or secondary amines readily yields 1,3-disubstituted ureas. atomfair.com This method is particularly useful for synthesizing unsymmetrical ureas, where the substituents on the two nitrogen atoms are different. nih.gov A key strategy involves using a diamine where one amino group is protected. For instance, the reaction of this compound with tert-butyl (6-aminohexyl)carbamate, which has one free amino group and one Boc-protected amino group, produces an unsymmetrical urea. mdpi.comresearchgate.net This reaction is typically performed in an anhydrous ether solvent, such as Et₂O, at room temperature. mdpi.com The resulting product, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, serves as a crucial intermediate. mdpi.comresearchgate.netmdpi.com The protecting group (Boc) can be subsequently removed to reveal a free amino group, which can then be reacted further, allowing for the synthesis of unsymmetrical diureas. mdpi.combohrium.com

Table 1: Synthesis of an Unsymmetrical Urea Precursor

| Reactant 1 | Reactant 2 | Product | Solvent / Conditions |

|---|---|---|---|

| This compound | tert-Butyl (6-aminohexyl)carbamate |

tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate |

Anhydrous Et₂O, Et₃N / Room Temperature, 8h |

Data sourced from multiple studies. mdpi.comresearchgate.net

Carbamates: In a similar fashion, this compound reacts with alcohols and phenols to form carbamates. americanlaboratory.com This derivatization is a common strategy for functionalizing hydroxyl-containing molecules. An example is the synthesis of the 3-fluorophenyl carbamate derivative of carvacrol (B1668589), which is achieved by reacting this compound with the natural phenol, carvacrol. mdpi.com This reaction creates a stable carbamate linkage, tethering the 3-fluorophenyl group to the parent molecule and significantly altering its biological activity profile. mdpi.com

Table 2: Synthesis of a Bioactive Carbamate Derivative

| Reactant 1 | Reactant 2 | Product | Reported Biological Application |

|---|---|---|---|

| This compound | Carvacrol | 3-Fluorophenyl carbamate derivative of carvacrol | Acetylcholinesterase and Butyrylcholinesterase Inhibition |

Data sourced from a study on the functionalization of natural phenols. mdpi.com

Functionalization for Specific Molecular Architectures

The controlled reactivity of this compound allows for its use in the precise construction of specific and complex molecular architectures.

One significant application is in postpolymerization modification, where hydroxyl-functionalized polymers are treated with isocyanates. researchgate.net This process grafts the (3-fluorophenyl)carbamate moiety onto the polymer side chains, creating a polymer with specifically tailored surface properties or functionalities. researchgate.net

Furthermore, this compound is a component in the synthesis of discrete oligourethanes. researchgate.net By employing an iterative stepwise growth method, oligomers with repeating (3-fluorophenyl)carbamate units can be constructed. These defined oligomers have been shown to self-assemble in aqueous media into specific nanoscale architectures, such as flat nanosheets and nanofibers, demonstrating the role of this building block in directing higher-order molecular organization. researchgate.net The intermediate tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate also serves as a foundational framework for building specific architectures, namely unsymmetrical diureas designed as inhibitors for biological targets. mdpi.commdpi.com

Synthesis of Sulfamoyl Urea Derivatives

Sulfamoyl ureas are a class of compounds with significant applications, particularly as herbicides and as potential therapeutic agents. thieme-connect.comthieme-connect.com Their synthesis traditionally involves highly reactive and hazardous reagents like chlorosulfonyl isocyanate (CSI) or fluorosulfonyl isocyanate (FSI). thieme-connect.comthieme-connect.com The general pathway involves the reaction of CSI or FSI with one amine to form a chlorosulfonyl or fluorosulfonyl urea intermediate, which then reacts with a second amine to yield the final sulfamoyl urea. thieme-connect.com

While direct synthesis from this compound is not the primary route, related structures containing the fluorophenyl urea motif are synthesized using modern reagents that serve as safer surrogates for FSI. thieme-connect.comthieme-connect.com For example, hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC) has been developed as a bench-stable solid that reacts with two equivalents of an amine to generate sulfamoyl ureas under mild, ambient conditions. thieme-connect.com This method has been used to prepare derivatives like 3-[(3-Fluorophenyl)methyl]-1-{[(3-fluorophenyl)methyl]sulfamoyl}urea, which contains the core structural elements of interest. thieme-connect.com

Table 3: Example of a Fluorophenyl-Containing Sulfamoyl Urea Derivative

| Compound Name | Synthesis Method | Resulting Structure |

|---|---|---|

3-[(3-Fluorophenyl)methyl]-1-{[(3-fluorophenyl)methyl]sulfamoyl}urea |

Reaction of 3-fluorobenzylamine with hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC) in the presence of DABCO. |

A symmetrical sulfamoyl urea containing two 3-fluorophenylmethyl groups. |

Data sourced from a study on HFC as an FSI surrogate. thieme-connect.com

Incorporation into Complex Biomimetic or Bioactive Scaffolds

A primary driver for the synthesis of derivatives from this compound is the incorporation of the resulting urea or carbamate motif into larger, complex scaffolds with specific biological activity. atomfair.com The 1,3-disubstituted urea structure is a well-known pharmacophore found in many enzyme inhibitors. mdpi.com

A prominent example is the development of inhibitors for human soluble epoxide hydrolase (sEH), an enzyme targeted for the treatment of pain and inflammation. mdpi.commdpi.com The synthesis of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate is a direct step towards creating unsymmetrical diurea scaffolds that are potent sEH inhibitors. mdpi.commdpi.combohrium.com

Similarly, the carbamate derivative of carvacrol formed with this compound has been shown to be a highly potent bioactive scaffold. mdpi.com This compound is reported to be 130-fold more active than carvacrol itself in inhibiting acetylcholinesterase and 400-fold more efficient against butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. mdpi.com These examples highlight the strategic use of this compound to build complex molecules that mimic biological substrates or act as potent and specific inhibitors of key enzymes. accscience.com

Table 4: Bioactive Scaffolds Derived from this compound

| Scaffold Type | Example Scaffold | Biological Target | Potential Therapeutic Area |

|---|---|---|---|

| Unsymmetrical Diurea | Diureas derived from tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate |

Soluble Epoxide Hydrolase (sEH) | Pain, Inflammation |

| Carbamate | 3-Fluorophenyl carbamate of carvacrol | Acetylcholinesterase, Butyrylcholinesterase | Neurodegenerative Diseases |

Data sourced from studies on sEH inhibitors and functionalized natural phenols. mdpi.commdpi.commdpi.com

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural characterization of 3-fluorophenyl isocyanate and its reaction products. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple avenues for detailed molecular analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental in confirming the identity and purity of this compound and its derivatives. The aromatic protons of the 3-fluorophenyl group exhibit characteristic chemical shifts and coupling patterns that are sensitive to the electronic environment.

In a typical ¹H NMR spectrum of a derivative, such as a urea (B33335) formed from this compound, the protons on the fluorophenyl ring appear as complex multiplets in the aromatic region. For instance, in the ¹H NMR spectrum of N-(3-fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide, the aromatic protons show distinct signals. nih.gov Similarly, in ureas derived from camphor (B46023) and fenchone, the aromatic protons of the 3-fluorophenyl moiety display characteristic multiplets. For example, in one such derivative, the aromatic protons appear at chemical shifts (δ) of approximately 6.68 (td), 6.96-6.98 (m), 7.20-7.26 (m), and 7.43-7.48 (m) ppm. nih.gov

The following table summarizes representative ¹H NMR data for a derivative of this compound:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic H-4 | 6.68 | td | J = 8.4, 2.6 |

| Aromatic H-6 | 6.96-6.98 | m | - |

| Aromatic H-5 | 7.20-7.26 | m | - |

| Aromatic H-2 | 7.43-7.48 | m | - |

| NH-Ph-F | 8.52 | s | - |

| Data for L-1-(3-fluorophenyl)-3-(1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)urea in DMSO-d₆. nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound and its derivatives. The chemical shift of the isocyanate carbon is particularly diagnostic.

In the ¹³C NMR spectrum of 4-fluorophenyl isocyanate, a related compound, the carbon atoms of the phenyl ring and the isocyanate group show distinct resonances. asianpubs.orgchemicalbook.com For derivatives of this compound, such as aryl ureas, the carbonyl carbon of the urea linkage and the carbons of the fluorophenyl ring can be readily identified. For example, in a synthesized aryl urea derivative, the carbon signals for the fluorophenyl group and the urea carbonyl are observed in the ¹³C NMR spectrum. asianpubs.org

A representative table of ¹³C NMR data for a related fluorinated isocyanate is provided below:

| Carbon | Chemical Shift (ppm) |

| Aromatic C | 117.2 |

| Aromatic C | 126.8 |

| Aromatic C | 127.9 |

| Aromatic C | 130.2 |

| Aromatic C-F | 160.5 |

| Data for 4-Fluorophenyl isocyanate in CDCl₃. asianpubs.org |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for studying reactions involving this compound. The large chemical shift range and high sensitivity of the ¹⁹F nucleus make it ideal for monitoring reaction progress and detecting the formation of fluorine-containing products. scholaris.camagritek.com

In reaction monitoring, the disappearance of the ¹⁹F signal of the starting material, this compound, and the appearance of a new ¹⁹F signal corresponding to the product can be tracked over time. magritek.com This allows for the determination of reaction kinetics and optimization of reaction conditions. scholaris.ca For instance, in the synthesis of carmofur (B1668449) derivatives, ¹⁹F NMR can be used to follow the reaction of 5-fluorouracil (B62378) with various isocyanates. scholaris.ca The chemical shift of the fluorine atom is sensitive to its local electronic environment, providing a clear indication of the chemical transformation.

The utility of ¹⁹F NMR extends to the characterization of the final products. For example, in a urea derivative of 4-fluorophenyl isocyanate, the ¹⁹F NMR spectrum in DMSO-d₆ shows a signal at -122.84 ppm. escholarship.org

Quantitative ¹⁹F NMR (qNMR) is an accurate and reliable method for determining the concentration of fluorine-containing compounds. acgpubs.orgrsc.org This technique can be used for the quantitative analysis of isocyanate functional groups after derivatization with a fluorine-containing reagent. researchgate.net

The principle of qNMR involves comparing the integral of the ¹⁹F signal of the analyte to that of a known amount of an internal standard. acgpubs.orgresearchgate.net This method offers several advantages, including high sensitivity, speed, and minimal sample preparation. rsc.orgresearchgate.net For the quantification of isocyanate groups, a derivatizing agent such as 1,1,1,3,3,3-hexafluoro isopropyl alcohol (HFIP) can be used. The reaction produces a derivative with a unique ¹⁹F NMR signal that can be integrated for quantification against an internal standard like α,α,α-trifluorotoluene. researchgate.net The accuracy of qNMR is often comparable to traditional methods like titration. researchgate.net

The following table illustrates the key parameters considered in a quantitative ¹⁹F NMR experiment:

| Parameter | Typical Value/Consideration |

| Spectral Width | Sufficient to cover all ¹⁹F signals (e.g., 233.1 ppm) acgpubs.org |

| Acquisition Time | Typically around 1.0 s acgpubs.org |

| Pulse Width | Calibrated for a 90° or 30° pulse (e.g., 13.0 µs or 4.3 µs) acgpubs.org |

| Relaxation Delay | Sufficiently long to allow for full relaxation (e.g., 60 s) acgpubs.org |

| Number of Scans | Dependent on sample concentration (e.g., 32 scans) acgpubs.org |

| Internal Standard | A stable compound with a known purity and a non-overlapping signal |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and its derivatives, as well as for obtaining structural information through fragmentation analysis. The molecular ion peak ([M]⁺) in the mass spectrum provides direct evidence of the compound's molecular formula. nist.govmdpi.com

For this compound, the molecular weight is 137.11 g/mol . sigmaaldrich.com In the mass spectrum of a derivative, such as tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, the molecular ion peak is observed at m/z 353. mdpi.com Fragmentation patterns can also be informative. For example, the fragmentation of this urea derivative leads to characteristic ions at m/z 137, corresponding to [OCN-Ph-F]⁺, and m/z 111, corresponding to [H₂N-Ph-F]⁺. mdpi.com

The table below shows mass spectral data for a derivative of this compound:

| Fragment Ion | m/z | Relative Intensity (%) |

| [M]⁺ | 353 | 1.5 |

| [M - Boc]⁺ | 252 | 18 |

| [OCN-Ph-F]⁺ | 137 | 30 |

| [H₂N-Ph-F]⁺ | 111 | 100 |

| Data for tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate. mdpi.com |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. While the crystal structure of this compound itself may not be readily available, the structures of its solid derivatives provide invaluable insights into its bonding and conformational preferences in the solid state.

For example, the crystal structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, a thiourea (B124793) derivative, has been determined by single-crystal X-ray diffraction. researchgate.net Similarly, the crystal structure of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate has been elucidated, revealing details about the molecular conformation and intermolecular interactions. mdpi.com In another study, the crystal structure of (Z)-N-(3-Fluorophenyl)-O-methylthiocarbamato-κSgold(I) shows a nearly linear geometry at the gold center. iucr.org

The analysis of these crystal structures reveals important information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. This information is crucial for understanding the solid-state properties of these materials and for designing new molecules with specific properties.

The following table summarizes crystallographic data for a derivative of this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.0966(9) |

| b (Å) | 16.6460(13) |

| c (Å) | 7.8448(5) |

| β (°) | 106.721(5) |

| Volume (ų) | 1637.9(2) |

| Z | 4 |

| Data for 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. researchgate.net |

Infrared (IR) and Raman Spectroscopy in Research Contexts

The most prominent feature in the IR spectrum of this compound is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in the region of 2250-2280 cm⁻¹. The exact position can be influenced by the electronic effects of the fluorine substituent on the phenyl ring. The presence of the aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The C-F stretching vibration also produces a strong absorption, typically found in the 1100-1300 cm⁻¹ range.

In research, various IR sampling techniques are employed. Attenuated Total Reflectance (ATR) is often used for neat liquid or solid samples, providing rapid analysis with minimal sample preparation. nih.gov For vapor phase studies, gas cells are utilized to obtain the rotational-vibrational spectrum of the molecule. nih.gov

Raman spectroscopy complements IR spectroscopy, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric stretch of the isocyanate group, for instance, is often more prominent in the Raman spectrum. FT-Raman spectroscopy has been used to characterize this compound, providing data on the vibrational modes of the molecule. nih.govchemicalbook.com

Theoretical calculations, such as those using Density Functional Theory (DFT) and ab initio methods, are frequently used in conjunction with experimental spectra. researchgate.net These calculations help in the precise assignment of vibrational bands to specific molecular motions, including the various bending and stretching modes of the phenyl ring and the isocyanate group. researchgate.net This combined experimental and theoretical approach allows for a comprehensive understanding of the molecule's vibrational properties.

Table 1: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Spectroscopy Method |

|---|---|---|---|

| N=C=O Asymmetric Stretch | ~2279 | Very Strong, Sharp | IR |

| Aromatic C-H Stretch | >3000 | Medium to Weak | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong | IR, Raman |

This table presents typical values; exact wavenumbers can vary based on the specific experimental conditions and the physical state of the sample.

Chromatographic Techniques (e.g., TLC, Column Chromatography, HPLC) in Purification and Analysis

Chromatographic techniques are indispensable for the purification and analytical assessment of this compound and its reaction products. The choice of method depends on the scale of the operation and the required purity level.

Thin-Layer Chromatography (TLC) is primarily used for rapid, qualitative monitoring of reaction progress. rsc.org For instance, when this compound is used in a reaction to form a urea or carbamate (B1207046) derivative, TLC can be used to track the consumption of the starting material and the formation of the product. Visualization is typically achieved using UV light. rsc.org However, it is important to note that isocyanates are highly reactive compounds. researchgate.net They can react with the silica (B1680970) gel adsorbent on the TLC plate or with trace amounts of water, potentially leading to the formation of artifacts and giving a misleading representation of the sample's purity. researchgate.net

Column Chromatography is a standard preparative technique for purifying compounds derived from this compound on a laboratory scale. rsc.org Following a reaction, crude product mixtures can be purified using flash column chromatography with silica gel as the stationary phase. rsc.orgscholaris.ca The choice of eluent (mobile phase) is critical for achieving good separation. A common solvent system for related compounds is a mixture of ethyl acetate (B1210297) and hexanes. scholaris.ca

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for purity determination and quantitative analysis. For isocyanates, which lack a strong UV chromophore suitable for detection at higher wavelengths, analysis can be challenging. Derivatization is often required, where the isocyanate is reacted with a reagent to form a more stable and easily detectable derivative. epa.gov Reversed-phase HPLC is a common mode, and methods have been developed for the analysis of various isocyanates. researchgate.net The purity of commercially available this compound is often specified based on Gas Chromatography (GC) analysis. thermofisher.comfishersci.com

Table 2: Chromatographic Methods in the Context of this compound Chemistry

| Technique | Primary Use | Stationary Phase Example | Mobile Phase/Eluent Example | Key Considerations |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel | Ethyl Acetate/Hexanes | Potential for on-plate decomposition of the isocyanate. rsc.orgresearchgate.net |

| Column Chromatography | Product Purification | Silica Gel | Petroleum Ether/Ethyl Acetate rsc.org | Used for purifying reaction products like ureas and carbamates. rsc.orgscholaris.ca |

| High-Performance Liquid Chromatography (HPLC) | Purity and Quantitative Analysis | C18 Reversed-Phase | Acetonitrile/Water with buffer epa.gov | Often requires derivatization for sensitive detection. epa.gov |

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis (e.g., HOMO/LUMO Orbital Studies)

The electronic structure of a molecule is fundamental to its reactivity, and the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.comscience.gov A smaller gap generally suggests higher reactivity.

Theoretical studies, typically employing Density Functional Theory (DFT), are used to calculate the energies and visualize the distribution of these orbitals. schrodinger.comscience.gov For aromatic isocyanates, the electronic structure is influenced by the interplay between the phenyl ring and the isocyanate (-NCO) group. benthamopen.com In 3-fluorophenyl isocyanate, the fluorine atom at the meta position acts as a strong electron-withdrawing group, which modulates the electron density distribution across the molecule.

While specific HOMO-LUMO energy values for this compound are not widely published, analysis of related compounds provides significant insight. For instance, a computational study of the isomeric 4-fluorophenyl isocyanate identified its HOMO and LUMO levels, which are critical in understanding its electrochemical behavior when used as an electrolyte additive. researchgate.net Similarly, detailed electronic structure analyses have been performed on other substituted phenyl isocyanates and isothiocyanates using DFT and photoelectron spectroscopy. benthamopen.comorcid.org These studies reveal that the topmost occupied molecular orbitals are typically π-orbitals associated with the phenyl ring and non-bonding orbitals (n) from the heteroatoms. benthamopen.com The LUMO is generally a π* anti-bonding orbital, often localized over the isocyanate group, making the carbonyl carbon an electrophilic site susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another computational method used to investigate charge delocalization and hyperconjugative interactions, which provides a more detailed picture of bonding and stability. researchgate.net Such analyses on related fluorinated aromatic compounds have helped characterize the specific electronic interactions that govern their structure and reactivity. researchgate.net

Reaction Pathway Modeling and Transition State Calculations

Computational modeling is instrumental in elucidating the mechanisms of reactions involving isocyanates. By mapping the potential energy surface of a reaction, chemists can identify intermediates, calculate the energy barriers associated with transition states, and predict the most favorable reaction pathways. researchgate.netwhiterose.ac.uk DFT calculations are a primary tool for this purpose. researchgate.net

A fundamental reaction of isocyanates is their addition reaction with nucleophiles, such as amines or alcohols, to form ureas and carbamates, respectively. The reaction of the parent compound, phenyl isocyanate, with methylamine (B109427) (a model for the side chain of lysine) has been computationally modeled. These calculations provide the Gibbs free energy (ΔG) for the reaction, indicating its thermodynamic favorability. For phenyl isocyanate, the ΔG for the reaction with methylamine in an aqueous phase is calculated to be highly favorable at -75.48 kJ/mol. mdpi.com Similar calculations for this compound would be expected to show a high thermodynamic driving force, with the fluorine atom potentially modulating the activation energy of the reaction.

Transition state theory is used to locate the highest energy point along the reaction coordinate. researchgate.netmdpi.com For example, DFT calculations have been used to model the transition states in the nih.govnih.gov-sigmatropic rearrangement of cyanates to isocyanates, revealing that the reaction proceeds through a cyclic transition state. researchgate.net The large negative activation entropy found in these studies is characteristic of such constrained geometries. researchgate.net Likewise, computational studies have explored the transition states and catalytic cycles for the trimerization of isocyanates into isocyanurates, a reaction of significant industrial importance. researchgate.net These models help explain how catalysts can lower the activation energy and facilitate the reaction under mild conditions.

Molecular Dynamics Simulations for Conformational Analysis

While electronic structure calculations often focus on static molecules, molecular dynamics (MD) simulations provide a view of how molecules behave over time in a dynamic environment, such as in solution or bound to a protein. nih.govmdpi.com MD simulations are particularly useful for conformational analysis, revealing the preferred shapes and orientations a molecule and its derivatives can adopt. mdpi.commdpi.com

For derivatives of this compound, MD simulations have been crucial in understanding their biological activity. In one study, a urea (B33335) derivative of this compound was investigated as an enzyme inhibitor. A 500-nanosecond MD simulation was performed to analyze the stability and interactions of the compound within the enzyme's active site. nih.gov Such simulations can reveal key hydrogen bonds and other interactions that stabilize the ligand-protein complex. nih.govresearchgate.net Analysis of the root-mean-square deviation (RMSD) of the atoms during the simulation is often used to assess the stability of the system. researchgate.net

The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interactions between atoms. nsf.gov Specific force fields, such as the Transferable Potentials for Phase Equilibria (TraPPE) and GAFF-IC, have been developed and validated for isocyanates to accurately model their physical properties, like vapor-liquid equilibrium. nsf.gov The starting point for many MD simulations is an accurate molecular structure, often obtained from single-crystal X-ray diffraction, which provides precise bond lengths, angles, and the initial conformation of the molecule. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. rsc.orgmdpi.com By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. rsc.org

QSAR studies are particularly valuable for series of derivatives where substituents are systematically varied. For derivatives of phenyl isocyanates, including those with fluorine substitution, QSAR models can help identify the key molecular properties (descriptors) that drive activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). rsc.orgmdpi.com

In several studies, derivatives of this compound have been synthesized and tested for biological activity, providing the necessary data for SAR analysis. For example, a series of pyridine-urea scaffolds, including a derivative made from this compound, were evaluated for their anticancer activity. mdpi.com The table below shows the half-maximal growth inhibition (GI₅₀) values for this compound and a related analogue.

| Compound ID | R-group on Phenyl Isocyanate | GI₅₀ on MCF7 (μM) | GI₅₀ on HCT116 (μM) |

| 8a | H | 0.06 ± 0.014 | 1.19 ± 0.035 |

| 8b | 3-Fluoro | 13.9 ± 0.060 | >50 |

| Data from a study on pyridine-urea scaffolds as anticancer agents. mdpi.com |

This data demonstrates how a substituent like fluorine can dramatically alter biological activity. While the unsubstituted compound (8a) was highly potent, the 3-fluoro derivative (8b) showed significantly reduced activity in this specific series. mdpi.com QSAR models built from such data can quantify these relationships. For instance, a QSAR study on quinazolinone-based inhibitors found that the presence of electron-donating groups was preferred over electron-withdrawing groups for enhancing activity against a particular target. rsc.org Advanced methods like 4D-QSAR, which incorporates conformational flexibility and alignment, can be used to build more sophisticated pharmacophore models for virtual screening. nih.gov

Applications of 3 Fluorophenyl Isocyanate in Contemporary Chemical Synthesis and Materials Science Research

Building Blocks for Fluorinated Polymers and Polyurethanes

3-Fluorophenyl isocyanate serves as a key monomer in polymer chemistry for the synthesis of fluorinated polyurethanes (FPUs). ontosight.ai Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols, creating polymer chains composed of soft and hard segments. mdpi.com The incorporation of fluorine atoms, by using monomers like this compound, imparts unique and desirable properties to the resulting polyurethane material. nih.govbohrium.com The synthesis of FPUs can be achieved through various methods, including two-step processes where a prepolymer is first formed from the isocyanate and a polyol, followed by chain extension. rsc.org The presence of the fluorine atom on the phenyl ring of the isocyanate influences the reactivity and the characteristics of the hard segments in the final polymer structure. ontosight.aibohrium.com

A primary motivation for using this compound in polyurethane production is the significant enhancement of the material's thermal and chemical resilience. ontosight.aibohrium.com

Table 2: General Thermal Decomposition Stages of Polyurethanes

| Decomposition Stage | Temperature Range (°C) | Description |

| Stage 1 | 250 - 360 | Decomposition of hard segments (carbamate/urethane (B1682113) linkages). mdpi.com |

| Stage 2 | 360 - 500 | Decomposition of soft segments (polyether/polyester chains). mdpi.com |

Note: These temperatures are general ranges and can vary significantly based on the specific monomers (isocyanates, polyols) used and the polymer structure. mdpi.comscispace.com

Chemical Resistance: Fluorinated polyurethanes are known for their excellent resistance to chemicals, including acids, alkalis, and solvents. nih.gov The low surface energy and hydrophobicity conferred by the fluorine atoms make the material less susceptible to attack by various chemical agents. bohrium.com While general-purpose polyurethanes may show poor to conditional resistance against substances like acetone, certain acids, and benzene, fluorinated variants exhibit improved performance. nih.govengineeringtoolbox.comdarwin-microfluidics.com The specific chemical compatibility of a polyurethane is highly dependent on its formulation, including the type of isocyanate used. psiurethanes.com

Table 3: General Chemical Resistance of Standard Polyurethane (PUR)

| Chemical Agent | Compatibility Rating |

| Acetone | Not Resistant / Severe Effect engineeringtoolbox.comdarwin-microfluidics.com |

| Ammonia (10%) | Resistant engineeringtoolbox.com |

| Benzene | Not Resistant / Severe Effect engineeringtoolbox.comdarwin-microfluidics.com |

| Diesel Oil | Vastly Resistant engineeringtoolbox.com |

| Ethanol | Conditionally Resistant engineeringtoolbox.com |

| Gasoline | Resistant engineeringtoolbox.com |

| Hydrochloric Acid | Not Resistant engineeringtoolbox.com |

| Mineral Oil | Good psiurethanes.com |

| Sodium Hydroxide (40%-50%) | Good psiurethanes.comspillcontainment.com |

| Sulfuric Acid (50%) | Not Recommended spillcontainment.com |

Note: This table represents general data for standard polyurethanes. Fluorination is known to improve resistance to many of these chemicals. nih.govbohrium.com

Development of Advanced Materials with Specific Properties (e.g., Coatings)

The unique properties of fluorinated polyurethanes derived from monomers like this compound make them suitable for creating advanced materials. ontosight.ai A significant application is in the formulation of high-performance coatings. nih.govbohrium.com These coatings benefit from the low surface energy, hydrophobicity, and weather resistance imparted by the fluorine content. bohrium.com Research has specifically pointed to the use of this compound in the development of materials with specialized surface properties, such as self-cleaning surfaces and anti-fouling coatings. ontosight.ai Such coatings are valuable in aerospace, automotive, and marine applications where durability and resistance to environmental factors are critical.

Intermediates in Complex Organic Synthesis

Beyond polymer science, this compound is a versatile intermediate for the synthesis of complex, non-polymeric organic molecules. sigmaaldrich.comontosight.ai The highly reactive isocyanate group (–N=C=O) readily participates in nucleophilic addition reactions with alcohols and amines to form carbamates and ureas, respectively. This reactivity makes it a valuable building block in medicinal chemistry and for the creation of agrochemicals. ontosight.aiontosight.ai The presence of the fluorine atom can significantly influence the pharmacokinetic properties and potency of a final drug product. ontosight.ai For example, analogs like 3-(Trifluoromethyl)phenyl isocyanate are used as intermediates for pharmaceuticals and pesticides, where the fluorinated group contributes to the desired biological activity. ontosight.ai Similarly, this compound can be used to synthesize a variety of heterocyclic compounds and other complex structures. atomfair.comresearchgate.net

Electrolyte Additives in Energy Storage Systems (by analogy to 4-fluorophenyl isocyanate)

While direct research on this compound as an electrolyte additive is not widely documented, its isomer, 4-fluorophenyl isocyanate (4-FPI or 4-FBC), has been extensively studied for this purpose, offering a strong case for analogous application. researchgate.netnih.gov Aryl isocyanates are a known class of electrolyte additives for improving the performance of lithium-ion batteries. google.com

Research on 4-fluorophenyl isocyanate has shown that, when added to the electrolyte in small amounts (e.g., 1%), it significantly enhances battery performance. researchgate.netnih.govacs.org The mechanism involves the preferential reduction of the isocyanate at the electrode surface to form a stable and uniform solid-electrolyte interphase (SEI) on the anode and a cathode-electrolyte interphase (CEI) on the cathode. researchgate.netresearchgate.netnih.gov This protective film, which is rich in nitrogen and contains fluorine, mitigates the decomposition of the bulk electrolyte, suppresses the dissolution of transition metal ions from the cathode, and reduces interfacial impedance. researchgate.netnih.gov

The benefits observed with the 4-fluoro isomer include:

Improved Cycling Stability: In one study, a LiNi₀.₅Co₀.₂Mn₀.₃O₂-based cell with a 1% 4-FPI additive retained 81.3% of its capacity after 200 cycles, compared to just 39.1% for the cell without the additive. nih.gov

Enhanced Low-Temperature Performance: The stable SEI formed by 4-FPI is beneficial for reducing impedance, leading to better performance at low temperatures like -20 °C. nih.govacs.org Cells with the 4-FPI additive showed a capacity retention of 88.6% after 100 cycles at -20 °C, compared to 83.2% without it. nih.govacs.org

Given that this compound shares the key functional groups (isocyanate and a fluorinated phenyl ring) with its para-isomer, it is plausible that it could function similarly as an electrolyte additive to form a protective interfacial layer, thereby enhancing the stability and lifespan of high-energy-density lithium-ion batteries.

Table 4: Performance Improvement of NCM811||SiOx@G Pouch Cell with 1% 4-Fluorophenyl Isocyanate (4-FI) Additive

| Condition | Metric | Without Additive | With 1% 4-FI Additive |

| Room Temperature | Capacity Retention (200 cycles @ 0.5C) | 92.5% | 94.2% |

| -20 °C | Capacity Retention (100 cycles @ 0.33C) | 83.2% | 88.6% |

Data from studies on the 4-fluoro isomer, presented here by analogy. nih.govacs.org

Biological and Pharmacological Research Applications of 3 Fluorophenyl Isocyanate Derivatives

Synthesis of Fluorinated Pharmaceuticals and Drug Candidates

3-Fluorophenyl isocyanate serves as a crucial intermediate in the synthesis of fluorinated molecules that are evaluated as potential drug candidates. ontosight.aiatomfair.com The incorporation of a fluorine atom into a drug molecule is a widely used strategy in medicinal chemistry to optimize its properties. technologypublisher.com this compound provides a direct route to introduce a fluorinated phenylurea scaffold into a target molecule. sigmaaldrich.com For instance, it has been used in the preparation of substituted 6-ureidopurines and in the synthesis of the antibiotic linezolid (B1675486). sigmaaldrich.com

The introduction of fluorine into a potential drug molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties. nih.gov The substitution of hydrogen with a fluorine atom is a common strategy to enhance metabolic stability, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, slowing down metabolism by enzymes like Cytochrome P450. acs.orgacs.org

| Property Affected by Fluorination | Influence of Fluorine Atom |

| Metabolic Stability | Increased due to the strength of the C-F bond, slowing enzymatic degradation. acs.orgacs.org |

| Bioavailability | Can be improved by altering pKa, which affects membrane permeation. nih.govtandfonline.com |

| Binding Affinity | Can be enhanced through favorable electrostatic interactions with the target protein. acs.orgtandfonline.com |

| Potency | Often increased as a result of improved binding affinity and pharmacokinetics. technologypublisher.comacs.org |

| Lipophilicity | Modified, which can influence absorption, distribution, and target engagement. nih.govacs.org |

Exploration of Biological Activity

Derivatives of this compound have been synthesized and investigated for a range of biological activities, demonstrating the versatility of this chemical building block in creating novel bioactive compounds.

A significant area of research for this compound derivatives is the development of inhibitors for soluble epoxide hydrolase (sEH). mdpi.com sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory and analgesic properties. acs.org Inhibiting sEH increases the levels of EETs, making sEH inhibitors promising candidates for treating pain and inflammation. mdpi.comacs.org

Urea-containing compounds are a major class of sEH inhibitors, and derivatives synthesized from this compound have shown potent inhibitory activity. mdpi.comresearchgate.net The fluorine atom in the 3-position of the phenyl ring has been found to be beneficial for activity. Studies comparing fluorinated and non-fluorinated analogs have shown that the introduction of a fluorine atom can increase the inhibitory potency. For example, the inhibitory activity against sEH was found to increase twofold for 3-fluorophenyl derivatives compared to their non-fluorinated counterparts. researchgate.net

| Compound Structure | Derivative Class | Research Finding | Source |

|---|---|---|---|

| 1-(3-fluorophenyl)-3-(1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)urea | Bicyclic Urea (B33335) Derivative | Synthesized from this compound and evaluated as an sEH inhibitor. | nih.gov |

| tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate | Aliphatic Urea Derivative | Synthesized as a key intermediate for creating unsymmetrical diurea sEH inhibitors. | mdpi.com |

| N,N'-Bis(R-adamantan-1-yl)ureas | Adamantane Urea Derivative | The 3-fluorophenyl derivative showed a twofold increase in sEH inhibitory activity compared to the non-fluorinated analog. | researchgate.net |

The development of atypical antipsychotic agents often involves targeting multiple receptors, such as dopamine (B1211576) (D2) and serotonin (B10506) (5-HT2A) receptors. nih.gov Structural modifications of known pharmacophores are a key strategy in the search for new antipsychotics with improved efficacy and fewer side effects. acs.org The inclusion of fluorinated phenyl groups is a common feature in many CNS-active compounds, including some antipsychotics, as fluorine can enhance properties like brain permeability.

Research into novel antipsychotic agents has explored various chemical scaffolds, including piperazine (B1678402) and piperidine (B6355638) derivatives. nih.govacs.org For instance, a series of substituted phenethyl derivatives of 3-benzisothiazolylpiperazine were investigated for their potent D2 and 5-HT2A antagonist activity. nih.gov While direct synthesis from this compound is not always specified in broad studies, the resulting structures, such as those containing a fluorophenyl moiety attached to a nitrogen-containing heterocycle, are consistent with the types of molecules that could be derived from it. For example, N-(3-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridin-3-yl)piperazine-1-carboxamide has been noted for its structural similarity to antipsychotic agents like Quetiapine, suggesting potential for CNS permeability.

Derivatives containing urea and thiourea (B124793) functionalities are known to exhibit a wide range of biological activities, including antimicrobial effects. nih.gov Researchers have synthesized various series of compounds derived from fluorinated phenyl isocyanates and isothiocyanates to evaluate their potential as antibacterial and antifungal agents. researchgate.netscirp.org

For example, a series of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were synthesized and screened for in vitro antibacterial and antifungal activity. researchgate.net In another study, urea derivatives of anacardic acid were prepared, including a compound synthesized using 2-fluorophenyl isocyanate, which was evaluated for its antibacterial properties. scirp.org While some of these derivatives have shown moderate activity against certain bacterial or fungal strains, extensive research is ongoing to optimize their potency. nih.govresearchgate.net For instance, a series of pyrazolopyranopyrimidine derivatives were synthesized and evaluated, with some showing activity against various bacterial and fungal strains. srce.hr

| Derivative Class | Test Organisms | General Finding | Source |

|---|---|---|---|

| 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas | Gram-positive and Gram-negative bacteria, various fungal species | Generally exhibited better antifungal than antibacterial activity. | researchgate.net |

| Urea derivatives of Anacardic Acid | Bacteria | A 2-fluorophenyl urea derivative was synthesized and tested for antibacterial activity. | scirp.org |

| Pyrazolopyranopyrimidine derivatives | Gram-positive and Gram-negative bacteria, fungal strains | All synthesized compounds were evaluated for their antibacterial and antifungal activities. | srce.hr |

| Benzotriazole based ureas | Viruses | A derivative from 4-fluorophenyl isocyanate was synthesized and characterized in a study on antiviral agents. | openmedicinalchemistryjournal.com |

Cytokinins are a class of plant hormones that regulate plant growth and development. epo.org Certain synthetic urea derivatives, such as N,N'-diphenylurea, exhibit cytokinin-like activity. researchgate.net This has led to research into other urea-based compounds as potential plant growth regulators. researchgate.net

Substituted 6-ureidopurines are a class of compounds that have been investigated for their cytokinin activity. niscpr.res.in this compound is a key reagent in the synthesis of these molecules. sigmaaldrich.comniscpr.res.in For example, 6-(N2-3-fluorophenyl)ureidopurine was prepared using this compound. sigmaaldrich.com These derivatives are structurally related to natural cytokinins and can interact with cytokinin receptors. researchgate.netnih.gov Research has shown that these synthetic derivatives can promote plant growth, and some have been investigated as inhibitors of cytokinin oxidase/dehydrogenase (CKX), an enzyme that degrades cytokinins. epo.org By inhibiting CKX, these compounds can increase the levels of endogenous cytokinins, leading to enhanced growth and potentially increased crop yields. epo.org

Safety, Handling, and Environmental Considerations in Academic Research Settings

Reactivity and Incompatibilities in Laboratory Procedures

3-Fluorophenyl isocyanate is a highly reactive compound, a characteristic primarily driven by the electrophilic nature of the carbon atom in the isocyanate (–N=C=O) group. scholaris.ca This reactivity makes it a valuable reagent in synthesis but also a significant hazard if not managed correctly. It is sensitive to moisture and incompatible with a range of common laboratory chemicals. fishersci.comontosight.ai

Key incompatibilities and reactions to consider in a laboratory setting include:

Water: this compound reacts with water, including atmospheric moisture. fishersci.comontosight.ai This reaction initially forms an unstable carbamic acid, which then decomposes to generate 3-fluoroaniline (B1664137) and carbon dioxide gas. scholaris.caresearchgate.net This evolution of CO2 can lead to a dangerous pressure buildup and potential rupture if the compound is stored in a sealed container that has been contaminated with moisture. fsi.co

Alcohols: The reaction with alcohols produces urethane (B1682113) derivatives. fishersci.comosha.gov This is a fundamental reaction in polyurethane chemistry.

Amines: It reacts readily with primary and secondary amines to form urea (B33335) derivatives. scholaris.cafishersci.comasianpubs.org The reaction with primary amines is often preferential under kinetic control.

Acids and Strong Bases: this compound is incompatible with acids and strong bases. fishersci.com

Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided. fishersci.com

When heated to decomposition, this compound can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (B91410) (HF). fishersci.comfishersci.com It is also a flammable liquid and vapor, with a flashpoint of 42°C (107.6°F), requiring precautions against ignition sources. fishersci.comsigmaaldrich.com

Table 1: Incompatible Materials for this compound

| Material Class | Specific Examples | Potential Hazard |

| Water/Moisture | Humidity, wet glassware, protic solvents | Forms 3-fluoroaniline and Carbon Dioxide; pressure buildup in sealed containers. scholaris.cafishersci.comfsi.co |

| Alcohols | Methanol, Ethanol, Isopropanol | Exothermic reaction to form urethanes. fishersci.comosha.gov |

| Amines | Primary and secondary amines | Exothermic reaction to form ureas. fishersci.comasianpubs.org |

| Acids | Strong mineral acids, organic acids | Incompatible, potential for vigorous reaction. fishersci.com |

| Bases | Strong bases (e.g., hydroxides) | Incompatible, potential for vigorous reaction. fishersci.com |

| Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Incompatible, risk of fire or explosion. fishersci.com |

General Principles of Isocyanate Toxicology in Research Environments

Isocyanates as a class of chemicals are potent irritants and sensitizers, and the primary health concern associated with their use is toxicity to the respiratory system. osha.govepa.govepa.gov Exposure can occur through both inhalation of vapors or aerosols and direct skin contact. worksafebc.comnih.gov

Respiratory Effects: Acute, short-term inhalation of isocyanates can cause irritation of the nose, throat, and eyes, as well as coughing, wheezing, shortness of breath, and chest tightness. osha.govnsw.gov.aucanada.ca A crucial toxicological endpoint is respiratory sensitization. epa.govhseni.gov.uk Following an initial exposure, which can be a single high-level exposure or repeated lower-level exposures, an individual can become sensitized. hseni.gov.uk Subsequent exposure, even to concentrations below established occupational exposure limits, can trigger a severe, life-threatening asthmatic reaction. cdc.gov Chronic exposure may also lead to chronic lung damage. nsw.gov.au

Dermal Effects: Direct skin contact can cause irritation, rashes, blistering, and dermatitis. canada.cahseni.gov.uk Importantly, there is growing evidence that dermal exposure to isocyanates can also lead to respiratory sensitization, a phenomenon where skin contact induces the allergic state that later manifests as asthma upon inhalation. nih.govcdc.govazurewebsites.net

Ocular Effects: Splashes of isocyanates into the eyes are highly irritating and can cause severe conjunctivitis and damage to the cornea. canada.cahseni.gov.uk

Carcinogenicity: Some aromatic isocyanates are considered potential human carcinogens. epa.govepa.govnsw.gov.au

Given these hazards, it is prudent to assume that all isocyanates, including this compound, have the potential to be human respiratory sensitizers. epa.gov The toxicology of isocyanates underscores the need for minimizing all routes of exposure in the research laboratory.

Hazard Communication and Risk Mitigation in Synthetic Research

Effective management of the risks associated with this compound in a research setting relies on clear hazard communication and a multi-layered risk mitigation strategy based on the hierarchy of controls. seton.co.ukubc.ca

Hazard Communication: Globally Harmonized System (GHS) classifications for this compound clearly communicate its primary dangers. Researchers must be familiar with the Safety Data Sheet (SDS) before beginning work. fishersci.com

Table 2: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement |

| Hazard Statements | H226 | Flammable liquid and vapour. sigmaaldrich.comgeorganics.sk |

| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled. sigmaaldrich.comgeorganics.sk | |

| H315 | Causes skin irritation. sigmaaldrich.comgeorganics.sk | |

| H317 | May cause an allergic skin reaction. sigmaaldrich.com | |

| H319 | Causes serious eye irritation. sigmaaldrich.comgeorganics.sk | |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. sigmaaldrich.comtcichemicals.com | |

| H335 | May cause respiratory irritation. sigmaaldrich.comgeorganics.sk | |

| Precautionary Statements (selected) | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. echemi.com |

| P261 | Avoid breathing mist/vapors/spray. georganics.skechemi.com | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. georganics.skechemi.com | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. georganics.sk | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. tcichemicals.comechemi.com | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. georganics.skechemi.com | |

| P342+P311 | If experiencing respiratory symptoms: Call a POISON CENTER/doctor. tcichemicals.com | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. echemi.com |

Risk Mitigation: A hierarchy of controls should be implemented to minimize exposure:

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aryl isocyanates, including 3-Fluorophenyl isocyanate, often involves the use of highly toxic phosgene (B1210022). ontosight.ai A significant future trend is the development of "phosgene-free" synthetic pathways that are safer and more environmentally benign.

Carbon Dioxide as a C1 Source: Research is exploring the use of carbon dioxide (CO2) as a renewable and non-toxic carbonyl source. One promising route involves the reaction of amines with CO2 to form carbamic acid intermediates, which are then dehydrated to yield the corresponding isocyanate. scholaris.ca This approach aligns with green chemistry principles by utilizing a greenhouse gas as a raw material.

Dehydration of Formamides: Another sustainable approach is the catalytic dehydrogenation of N-aryl formamides. scholaris.ca Optimized protocols using reagents like p-toluenesulfonyl chloride (p-TsCl) are being investigated as they offer a much lower E-factor (a measure of waste produced) and use less toxic reagents compared to traditional methods. rsc.org

Rearrangement Reactions: The Curtius rearrangement, which converts acyl azides into isocyanates, remains a valuable phosgene-free method. scholaris.ca Future work may focus on improving the safety and scalability of this reaction for industrial applications.

These efforts are geared towards creating more sustainable and economically viable processes for the production of this compound and related compounds, reducing reliance on hazardous materials.

Exploration of New Reaction Classes and Catalytic Systems

Expanding the reaction repertoire of this compound is a key area of ongoing research. This involves discovering new transformations and developing highly efficient catalytic systems to control reactivity and selectivity.

Catalytic Trimerization: The cyclotrimerization of isocyanates to form isocyanurates is a method for creating stable, cross-linked polymer networks. Research into highly active and selective catalysts, such as hemi-labile aluminum-pyridyl-bis(iminophenolate) complexes, enables this reaction for both aryl and alkyl isocyanates under mild conditions with low catalyst loadings. rsc.org Computational studies suggest that the catalyst's dynamic coordination sphere is key to its high performance. rsc.org

Hydrosilation: Palladium-catalyzed hydrosilation of the isocyanate group presents a two-step process to obtain formamides, which are important synthetic intermediates. google.com While highly effective for aryl isocyanates, further optimization is needed to improve yields for less reactive starting materials. google.com

Addition Reactions with Thiols: The development of novel catalysts for the addition of thiols to isocyanates is another active area. Rare-earth aminate complexes have been shown to effectively catalyze the reaction between phenyl isocyanate and thiols to produce thiocarbamates under mild conditions. google.com Extending this catalysis to fluorinated analogs like this compound is a logical next step.

Table 1: Emerging Catalytic Systems for Isocyanate Transformations

| Reaction Type | Catalyst System | Substrates | Key Advantages |

|---|---|---|---|

| Trimerization | Hemilabile Aluminium Complexes rsc.org | Alkyl, Allyl, Aryl Isocyanates | High activity, low catalyst loading, mild conditions. rsc.org |

| Hydrosilation | Palladium Complexes google.com | Aryl Isocyanates | Nearly quantitative yields for aryl isocyanates. google.com |

| Thiol Addition | Rare-Earth Aminates (e.g., La[N(SiMe3)2]3) google.com | Phenyl Isocyanate, Thiols | Mild conditions, high yield. google.com |